
N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide, also known as DMF-DMA, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the function of specific proteins in the body.
Mechanism of Action
N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide exerts its inhibitory effect on protein targets by covalently modifying specific cysteine residues in the active site of the protein. This modification prevents the protein from functioning properly, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide depend on the specific protein target being inhibited. For example, inhibition of RNF4 has been shown to lead to increased accumulation of DNA damage and increased sensitivity to DNA-damaging agents, while inhibition of USP15 has been shown to enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide in lab experiments is its high selectivity for specific protein targets, which allows for precise manipulation of cellular processes. However, one limitation is that the covalent modification of cysteine residues can be irreversible, which may limit the ability to study the effects of transient inhibition of protein function.
Future Directions
For research on N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide include identifying new protein targets and developing derivatives of N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide with improved selectivity and potency. Additionally, further studies are needed to understand the long-term effects of N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide on cellular processes and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroacetophenone with 2-methoxypropene, followed by the reaction of the resulting product with cyanogen bromide and then with isobutyryl chloride. The final product is purified using column chromatography to obtain N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide in high yield and purity.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide has been used in scientific research as a chemical probe to study the function of specific proteins in the body. It has been shown to selectively bind to and inhibit the activity of certain protein targets, such as the E3 ubiquitin ligase RNF4 and the deubiquitinase USP15, which are involved in various cellular processes including DNA damage response, protein degradation, and immune response.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-3-(2,4-difluorophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c1-10(12-5-4-11(16)7-13(12)17)6-14(20)19-15(2,8-18)9-21-3/h4-5,7,10H,6,9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARBKXIDSLZGAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C)(COC)C#N)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-3-(2,4-difluorophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)
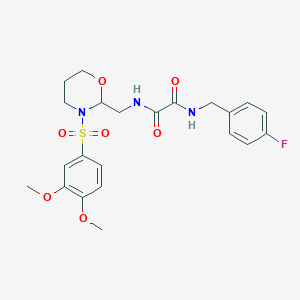
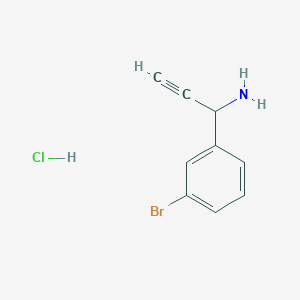

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)
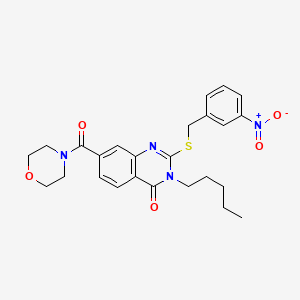
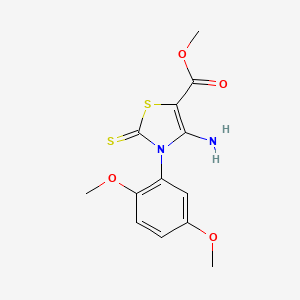
![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
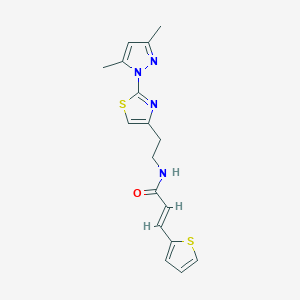
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)